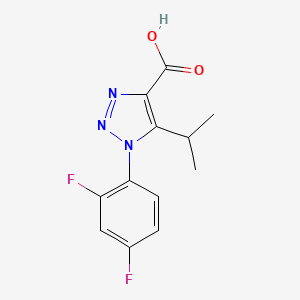

1-(2,4-difluorophenyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid

Description

Properties

IUPAC Name |

1-(2,4-difluorophenyl)-5-propan-2-yltriazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11F2N3O2/c1-6(2)11-10(12(18)19)15-16-17(11)9-4-3-7(13)5-8(9)14/h3-6H,1-2H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MODDXIFPKJCNQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(N=NN1C2=C(C=C(C=C2)F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11F2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-difluorophenyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid typically involves a multi-step process. One common method is the Huisgen cycloaddition reaction click chemistry approach, which involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst to form the triazole ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow chemistry to ensure efficiency and consistency. The use of automated systems and advanced reaction monitoring techniques can help optimize the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Difluorophenyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can be further modified for specific applications.

Scientific Research Applications

The compound features a triazole ring that is crucial for its biological activity. The presence of fluorine atoms enhances lipophilicity and stability.

Anticancer Activity

Research has indicated that derivatives of triazole compounds exhibit significant anticancer properties. For instance, studies have shown that compounds similar to 1-(2,4-difluorophenyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid can inhibit the proliferation of various cancer cell lines. A specific study highlighted the effectiveness of triazole derivatives against leukemia cell lines, demonstrating comparable activity to established chemotherapeutics such as doxorubicin .

Antimicrobial Properties

Triazole compounds have been extensively studied for their antimicrobial activities. The compound has shown promise against a range of bacterial and fungal strains. In particular, it has been noted for its effectiveness against resistant strains due to its mechanism of action that disrupts microbial cell wall synthesis .

Case Study: Antimicrobial Screening

A study conducted on various triazole derivatives revealed that certain modifications to the triazole structure significantly enhance antimicrobial efficacy. For example:

| Compound Name | Activity Against Bacteria | MIC (mg/ml) |

|---|---|---|

| Compound A | E. coli | 0.1 |

| Compound B | Staphylococcus aureus | 0.15 |

| Compound C | Candida albicans | 0.2 |

The results indicated that modifications to the triazole ring can lead to improved antimicrobial properties .

Fungicides

The compound's ability to inhibit fungal growth makes it a candidate for agricultural fungicides. Triazoles are known for their role in controlling plant pathogenic fungi and are widely used in crop protection products. The specific structural features of this compound may enhance its efficacy as a fungicide due to its targeted action on fungal biosynthetic pathways.

Herbicides

Research indicates that similar compounds can serve as herbicides by inhibiting specific enzymatic pathways in plants. The triazole moiety is particularly effective in disrupting the synthesis of essential plant hormones .

Polymer Chemistry

The unique chemical characteristics of this compound allow it to be utilized in the development of advanced materials. Its incorporation into polymer matrices can improve thermal stability and mechanical properties due to the strong intermolecular interactions provided by the triazole group.

Coatings and Adhesives

Due to its chemical stability and resistance to degradation, this compound is also being explored for use in coatings and adhesives that require durability under harsh conditions.

Mechanism of Action

The mechanism by which 1-(2,4-difluorophenyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The table below compares structural analogs of the target compound, highlighting substituent differences and their implications:

Key Observations :

- Halogen Effects: Fluorine and chlorine substituents improve binding to hydrophobic pockets in enzymes or receptors, as seen in antitumor analogs . The target compound’s 2,4-difluorophenyl group may offer superior metabolic stability compared to non-fluorinated analogs .

- Steric and Electronic Modifications : Substituents like trifluoromethyl (CF₃) or pyridinyl enhance electronic interactions but may reduce solubility . The isopropyl group in the target compound balances lipophilicity and steric bulk .

- Tautomerism : The formyl-substituted analog () exhibits ring-chain tautomerism, influencing reactivity and solubility, a feature absent in the target compound .

Biological Activity

1-(2,4-Difluorophenyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid (CAS No. 1096911-64-6) is a synthetic compound belonging to the triazole family, which has garnered attention for its potential biological activities. This article explores its biological properties, including its synthesis, mechanisms of action, and efficacy against various biological targets.

- Molecular Formula : C₁₂H₁₁F₂N₃O₂

- Molecular Weight : 267.24 g/mol

- IUPAC Name : 1-(2,4-difluorophenyl)-5-propan-2-yltriazole-4-carboxylic acid

- Appearance : Powder

Biological Activity Overview

The compound has been evaluated for a range of biological activities, particularly in the fields of oncology and antimicrobial research. Its structural features suggest potential interactions with various biological targets.

Antitumor Activity

Recent studies indicate that triazole derivatives exhibit significant antitumor properties. For instance, a study highlighted that certain triazole hybrids displayed promising antitumor abilities against H460 lung cancer cells, with one derivative achieving an IC₅₀ value of 6.06 μM. The mechanism involved apoptosis induction and reactive oxygen species (ROS) generation, enhancing the understanding of how triazoles can be developed as anticancer agents .

Antimicrobial Properties

Triazoles are known for their antimicrobial activity. Research has demonstrated that compounds similar to this compound exhibit varying degrees of antibacterial and antifungal effects. For example:

- Compounds with a similar difluorophenyl structure have shown high efficacy against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MIC) ranging from 0.25 to 1 μg/mL .

- A specific triazole hybrid exhibited antifungal activity with MIC values significantly lower than those of standard antifungal agents like fluconazole .

Structure-Activity Relationship (SAR)

The biological activity of triazole compounds is often linked to their structural characteristics. The presence of the difluorophenyl group enhances interaction with biological targets due to its electron-withdrawing properties, which can influence the compound's lipophilicity and binding affinity.

| Compound | Activity Type | IC₅₀/MIC | Reference |

|---|---|---|---|

| Compound 5i | Antitumor | 6.06 μM | |

| Triazole Hybrid | Antibacterial (MRSA) | 0.25 - 1 μg/mL | |

| Triazole Derivative | Antifungal | <0.0156 μg/mL |

Case Study 1: Anticancer Efficacy

A comprehensive study on a series of triazole derivatives revealed that modifications in the side chains significantly affected their anticancer activity. The study focused on the induction of apoptosis in cancer cells and identified key pathways activated by these compounds.

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties of various triazoles against common pathogens. The results indicated that compounds containing difluorophenyl moieties had enhanced activity against both Gram-positive and Gram-negative bacteria.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(2,4-difluorophenyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of triazole-carboxylic acid derivatives typically involves copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or condensation reactions. For example, analogous compounds like 5-amino-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide are synthesized via condensation of 4-fluoroaniline with isocyanides, followed by sodium azide treatment . Optimization includes adjusting reaction temperature (e.g., 60–80°C), solvent polarity (e.g., DMF or THF), and catalyst loading (e.g., 10 mol% CuI). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradients) ensures high purity.

Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

- Methodological Answer : Key techniques include:

- HPLC : Reversed-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

- FTIR : Confirmation of carboxylic acid (-COOH) and triazole (C-N stretching) functional groups .

- NMR : H and C NMR to verify substituent positions (e.g., difluorophenyl protons at δ 7.2–7.8 ppm) .

- Mass Spectrometry (ESI-MS) : Molecular ion peak matching the theoretical mass (e.g., m/z 311.31 for analogous compounds) .

Advanced Research Questions

Q. How does the substitution pattern (e.g., 2,4-difluorophenyl, isopropyl) influence this compound’s antiproliferative activity against cancer cell lines?

- Methodological Answer : Structure-activity relationship (SAR) studies on similar 1-aryltriazole-4-carboxylic acids reveal that electron-withdrawing groups (e.g., -CF, -F) enhance activity by improving target binding. For instance, 1-(4-chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid showed 68.09% growth inhibition (GP) in NCI-H522 lung cancer cells . To assess substituent effects, synthesize derivatives with varying aryl/alkyl groups and test in vitro using MTT assays across multiple cell lines (e.g., MCF-7, A549). Compare IC values and correlate with computational docking (e.g., c-Met kinase binding affinity) .

Q. What experimental and computational strategies can resolve contradictions in reported bioactivity data for triazole-carboxylic acid derivatives?

- Methodological Answer : Discrepancies in GP values (e.g., 68.09% vs. 70.94% for similar compounds ) may arise from variations in cell culture conditions (e.g., serum concentration, passage number) or assay protocols. Standardize experimental parameters (e.g., 10% FBS, 48-hour exposure) and validate via orthogonal assays (e.g., apoptosis markers like caspase-3). Computational meta-analysis using tools like PubChem BioAssay can identify outliers, while molecular dynamics simulations (e.g., Desmond) assess binding stability under physiological conditions .

Q. How can quantum chemical calculations guide the design of derivatives with improved pharmacokinetic properties?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electronic properties (e.g., HOMO-LUMO gaps) and solubility (logP). For instance, the isopropyl group in the target compound may reduce solubility; replacing it with polar substituents (e.g., -OH, -NH) could enhance bioavailability. Reaction path searches using artificial force-induced reaction (AFIR) methods (as in ICReDD’s workflow ) identify energetically favorable synthetic routes for novel derivatives.

Q. What in vitro and in vivo models are suitable for validating this compound’s mechanism of action as a kinase inhibitor?

- Methodological Answer :

- In vitro : Perform kinase inhibition assays (e.g., ADP-Glo™ for c-Met) and Western blotting for downstream targets (e.g., phosphorylated ERK). Use siRNA knockdown to confirm target specificity.

- In vivo : Xenograft models (e.g., NCI-H522 in nude mice) with oral administration (10–50 mg/kg/day) and pharmacokinetic profiling (plasma half-life, AUC). Monitor tumor volume and metastasis via bioluminescence imaging .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.